2-(Methylsulfonyl)-10h-phenothiazine
Overview
Description
2-(Methylsulfonyl)-10H-phenothiazine is a derivative of the phenothiazine family, a group of compounds known for their diverse biological activities and applications in medicinal chemistry. Phenothiazines are heterocyclic compounds with a tricyclic structure that includes a sulfur and nitrogen atom in the central ring. They are known for their use in psychiatric medicine as antipsychotics and have been studied for their antioxidant properties and potential as cytoprotective agents .
Synthesis Analysis
The synthesis of phenothiazine derivatives often involves the Smiles rearrangement, as seen in the synthesis of fluorinated 10H-phenothiazines . This rearrangement is a chemical reaction where an aromatic amine is transformed into other aromatic compounds through intramolecular aromatic substitution. In the case of substituted 10H-phenothiazines, the starting materials are typically 2-amino-3-fluorobenzenethiol and o-halonitrobenzenes, which undergo formylation and further reactions to yield the desired phenothiazine derivatives .
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives can be determined using various spectroscopic techniques, including UV-VIS, IR, 1H NMR, and mass spectroscopy. X-ray crystallography provides detailed insights into the crystal structure, as demonstrated by the analysis of 2-chloro-7-nitro-10-methylphenothiazine 5-oxide, which revealed a monoclinic space group and the "pseudo-axial" configuration of the sulfoxide group . Similarly, the crystal structure of other phenothiazine derivatives can be characterized by their crystallization systems and intermolecular interactions, such as hydrogen bonds and pi-pi stacking .
Chemical Reactions Analysis
Phenothiazine derivatives can undergo various chemical reactions, including cyclization, nitration, and oxidation. For instance, the condensation reaction of benzenesulphonohydrazide with 2-carboxybenzaldehyde followed by reaction with dysprosium(III) acetate tetrahydrate can lead to cyclized products like 2-(phenylsulfonyl)phthalazin-1(2H)-one . Nitration of phenothiazine derivatives can yield mono-nitro compounds, as seen with 2-chloro-10-methylphenothiazine . Oxidation reactions are also common, where phenothiazines are converted into their sulfone derivatives using hydrogen peroxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and the ability to form cocrystals with other isomeric molecules. The presence of substituents like fluorine or trifluoromethyl groups can significantly affect these properties and the biological activity of the compounds . The cocrystal structure of certain phenothiazine derivatives demonstrates the potential for these compounds to form stable solid forms with specific stoichiometric ratios .
Future Directions
While specific future directions for 2-(Methylsulfonyl)-10h-phenothiazine are not available, research into similar compounds suggests potential applications in medicinal chemistry. For example, 2-(4-methylsulfonyl phenyl) indole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities .
properties
IUPAC Name |
2-methylsulfonyl-10H-phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S2/c1-18(15,16)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)17-13/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSALNTWEPZQLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178069 | |
Record name | 2-(Methylsulphonyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-10h-phenothiazine | |
CAS RN |
23503-68-6 | |
Record name | 2-(Methylsulfonyl)-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23503-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulphonyl)-10H-phenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023503686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylsulphonyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulphonyl)-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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